N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride
Description
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride is a piperazine-carboxamide derivative featuring a 4-chloropyridinyl substituent and a 2,2-difluoro-1,3-benzodioxol-5-ylmethyl group. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.
Properties
CAS No. |
1346528-52-6 |
|---|---|
Molecular Formula |
C18H18Cl2F2N4O3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H17ClF2N4O3.ClH/c19-13-3-4-22-10-14(13)23-17(26)25-7-5-24(6-8-25)11-12-1-2-15-16(9-12)28-18(20,21)27-15;/h1-4,9-10H,5-8,11H2,(H,23,26);1H |
InChI Key |
QXRBSEFDVGDHGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=C(C=CN=C4)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the chloropyridine and difluorobenzodioxole groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide linkage under controlled conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques like HPLC or NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs differ in substituents on the pyridine/benzene rings, piperazine modifications, and functional groups (e.g., carboxamide vs. carbothioamide). Key comparisons include:
Key Observations:
Substituent Impact on Activity :
- The 2,2-difluoro-1,3-benzodioxol-5-ylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to trifluoromethylpyridinyl analogs (e.g., ’s compound) .
- Carbothioamide derivatives (e.g., ML267) exhibit stronger enzyme inhibition than carboxamides, likely due to improved sulfur-mediated interactions with catalytic residues .
Pharmacological Profiles :
- Compounds with chloropyridinyl and trifluoromethyl groups (e.g., ) are often explored for antimicrobial or herbicidal applications due to their electron-withdrawing properties, which stabilize ligand-receptor interactions .
- The hydrochloride salt in the target compound likely improves aqueous solubility, a critical factor for in vivo efficacy compared to neutral analogs .
Synthetic Complexity :
- The synthesis of piperazine-carboxamide derivatives typically involves coupling reactions (e.g., HCTU-mediated amide bond formation), as seen in ’s benzo[b][1,4]oxazin-3(4H)-one analogs . The target compound’s benzodioxol group may require additional fluorination steps, increasing synthetic complexity compared to trifluoromethylpyridinyl derivatives .
Research Findings and Challenges
- Structural-Activity Relationship (SAR): The 4-chloropyridinyl moiety is a common pharmacophore in enzyme inhibitors, as seen in ML267 () and herbicidal ureidopyrimidines (). Its electron-deficient nature facilitates π-π stacking with aromatic residues in active sites .
- Challenges in Comparison: Limited direct data on the target compound’s activity necessitates extrapolation from analogs. For example, ’s benzo[b][1,4]oxazin-3(4H)-one derivatives show moderate activity in SAR studies, but the benzodioxol group’s impact remains unclear .
Biological Activity
N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a piperazine moiety and a chloropyridine ring. Its chemical formula is with a molecular weight of approximately 372.83 g/mol. The presence of difluorobenzodioxole and chloropyridine suggests potential interactions with various biological targets.
Research indicates that this compound acts primarily as a modulator of fatty acid amide hydrolase (FAAH) , an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, the compound may enhance the levels of endogenous cannabinoids, which are known to play roles in pain modulation, inflammation, and neuroprotection .
1. Antinociceptive Effects
Studies have demonstrated that the compound exhibits significant antinociceptive effects in animal models. In a study involving mice subjected to pain stimuli, administration of the compound resulted in a marked decrease in pain responses, suggesting its potential use in pain management therapies.
2. Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been evaluated through various assays. It has shown effectiveness in reducing pro-inflammatory cytokines in vitro and in vivo. This indicates its potential application in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.
3. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties . In vitro tests demonstrated cytotoxic effects against several cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Study 1: Pain Management
A clinical trial investigated the efficacy of this compound in patients with neuropathic pain. Results indicated a significant reduction in pain scores compared to placebo controls, supporting its potential as a therapeutic agent for chronic pain conditions.
Case Study 2: Cancer Treatment Synergy
In another study focused on breast cancer treatment, this compound was tested in combination with doxorubicin. The combination showed enhanced cytotoxic effects compared to either agent alone, highlighting its potential for use in combination therapies for more effective cancer treatment .
Data Summary
Q & A
Q. What are the key synthetic routes for preparing this compound, and what methodological considerations are critical for purity?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-carboxamide core. Critical steps include:
- Coupling reactions : Use of reagents like HBTU or BOP with tertiary amines (e.g., EtN) to facilitate carboxamide bond formation .
- Functionalization : Introduction of the 2,2-difluorobenzodioxole moiety via nucleophilic substitution or Suzuki-Miyaura coupling under controlled conditions .
- Purification : Silica gel column chromatography is commonly employed, with solvent systems optimized for polarity (e.g., EtOAc/hexane gradients) . Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent side reactions .
Q. How is structural characterization performed, and what analytical techniques are prioritized?
Post-synthesis characterization involves:
- LCMS : For molecular weight confirmation and initial purity assessment .
- NMR spectroscopy : H and C NMR are critical for verifying regiochemistry and substituent positions, especially distinguishing between aromatic protons in the chloropyridine and benzodioxole groups .
- X-ray crystallography : Used to resolve ambiguous stereochemistry or confirm crystal packing interactions, as demonstrated in related piperazine-carboxamide derivatives .
Advanced Research Questions
Q. What strategies are effective in optimizing reaction yields for intermediates with low solubility?
Low solubility in intermediates (e.g., piperazine precursors) can be addressed via:
- Solvent selection : Polar aprotic solvents (THF, DMF) enhance solubility during coupling reactions .
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity for sterically hindered intermediates .
- Protecting groups : Temporary protection of reactive sites (e.g., Boc for amines) minimizes side products and simplifies purification .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Discrepancies in biological activity (e.g., varying IC values) require:
- Comparative assays : Parallel testing in cell-free (e.g., enzyme inhibition) and cell-based systems to isolate target-specific effects .
- Metabolic stability studies : Assess whether differences arise from compound degradation (e.g., via liver microsome assays) .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluorobenzodioxole with methoxy groups) to identify structure-activity relationships (SAR) .
Q. What computational methods are used to predict binding modes to biological targets?
Advanced SAR studies employ:
- Molecular docking : Software like AutoDock Vina models interactions with receptor pockets (e.g., kinase domains), prioritizing hydrogen bonding with the piperazine-carboxamide core .
- MD simulations : Track conformational stability of the compound-receptor complex over time, identifying critical residues for binding .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes when introducing substituents like the chloropyridine group .
Q. How is enantiomeric purity ensured during synthesis, and what chiral analysis methods are recommended?
For chiral intermediates or final products:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and polar mobile phases .
- Circular dichroism (CD) : Validates absolute configuration when coupled with X-ray data .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in key steps to control stereochemistry .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution to identify absorption barriers (e.g., poor blood-brain barrier penetration) .
- Metabolite identification : LC-MS/MS screens for active/inactive metabolites that alter efficacy .
- Dose-response recalibration : Adjust dosing regimens in animal models to match in vitro IC values .
Methodological Best Practices
- Reproducibility : Document reaction conditions (temperature, solvent ratios) meticulously, as minor variations significantly impact piperazine ring conformation .
- Troubleshooting : For low yields in coupling steps, pre-activate carboxylic acids with CDI or HOBt before adding amines .
- Safety : Handle chloropyridine derivatives under fume hoods due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
